![molecular formula C9H6N2O3 B1296339 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 34662-58-3](/img/structure/B1296339.png)

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Overview

Description

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the metal chelation motif and has been synthesized and evaluated for its in vitro anti-HIV-1 activity .

Synthesis Analysis

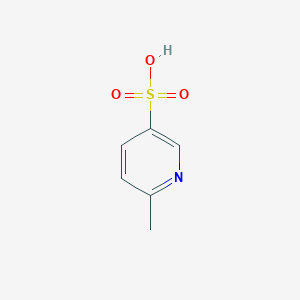

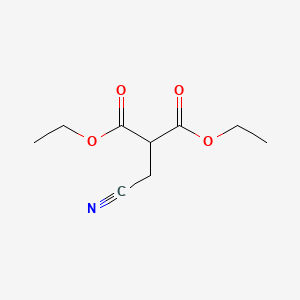

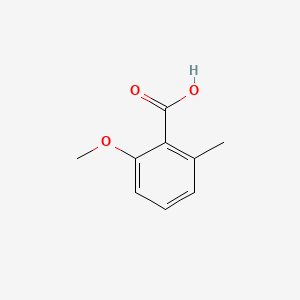

The synthesis of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

Molecular Structure Analysis

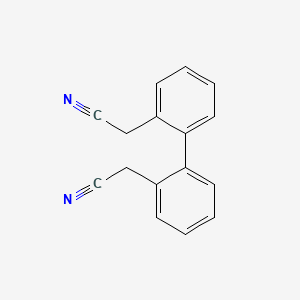

The molecular structure of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involves a keto oxygen atom at position C-4 and a nitrogen atom of the thiadiazole or oxadiazole ring moiety .

Chemical Reactions Analysis

The chemical reactions of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involve reversible formation of host-guest complexes with substrates through non-covalent bonding .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be used to study protein structures, interactions, and functions.

Biochemical Research

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is also used in biochemical research . Biochemistry involves understanding the chemical reactions and substances that are involved in biological processes. This compound can be used to study these reactions and processes at a molecular level.

Synthesis of Derivatives

This compound is used in the synthesis of various derivatives . For example, it is used in the synthesis of 7-Substituted 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acids and 2-Substituted 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acids . These derivatives can have various applications in different fields of research.

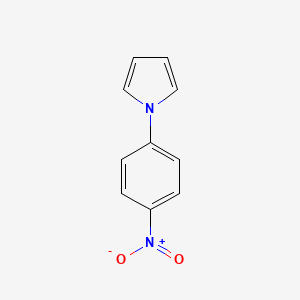

Photoredox C H Arylation

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is used in catalytic photoredox C H arylation . This is a type of chemical reaction that involves the transfer of an aryl group to a carbon-hydrogen bond. This process is important in the synthesis of complex organic molecules.

5. Preparation of Alkyl-, Arylalkyl-, and Arylamides This compound is used in the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . These compounds can have various applications in different fields of research.

Hydrochloride Form for Proteomics Research

The hydrochloride form of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is also used in proteomics research . This form of the compound can have different properties and can be used to study different aspects of proteins.

Mechanism of Action

Target of Action:

This compound primarily targets HIV-1 integrase (IN) . HIV-1 is the virus responsible for acquired immunodeficiency syndrome (AIDS), and IN plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome .

Mode of Action:

The compound interacts with the active site of IN. Specifically:

- The nitrogen atom from either the thiadiazole or oxadiazole ring moiety also participates in this chelation .

As a result of this interaction, the compound inhibits IN’s function, preventing viral DNA integration into the host genome. This disruption hinders the virus’s ability to replicate and spread.

Action Environment:

Environmental factors affecting efficacy and stability:

Future Directions

properties

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFAYBPBVHKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303121 | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

CAS RN |

34662-58-3 | |

| Record name | 34662-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)